molecular formula C20H19FN4O3S B2505807 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946317-92-6

3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2505807
CAS No.: 946317-92-6
M. Wt: 414.46
InChI Key: LXTFECQJEGHJPH-UHFFFAOYSA-N
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Description

3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps. One common approach is the formal condensation of the carboxy group of 3-fluoro-5-morpholin-4-ylbenzoic acid with the amino group of 1-[2-(pyridin-4-yl)ethyl]indol-6-amine . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pressures to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of mitogen-activated protein kinase (MAPK), interfering with the enzyme’s activity and thereby affecting cellular signaling pathways . This inhibition can lead to various biological effects, including the modulation of cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique structural features, such as the presence of both a morpholine ring and a pyridazinyl group. These features contribute to its distinct chemical properties and potential biological activities .

Biological Activity

3-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a sulfonamide group, a fluorine atom, and a morpholine moiety, which contribute to its pharmacological properties. The IUPAC name is 3-fluoro-5-(morpholin-4-yl)-N-{3-[2-(pyridin-4-yl)ethyl]-1H-indol-5-yl}benzamide.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. Its mechanism of action appears to involve disruption of the cell cycle and interference with microtubule dynamics.

Antiproliferative Activity

Studies have shown that this compound has the potential to inhibit cell growth in several cancer types. For instance, it has been tested on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (melanoma). The following table summarizes the IC50 values for these cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.25Cell cycle arrest in G2/M phase
HT-290.15Disruption of microtubule dynamics
M210.30Induction of apoptosis

The compound's biological activity is largely attributed to its ability to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption. This mechanism results in cell cycle arrest and eventual apoptosis in cancer cells.

Case Studies

  • In vitro Studies : A study evaluated the effects of the compound on MCF7 cells, showing that treatment led to significant apoptosis as evidenced by increased annexin V staining.
  • In vivo Studies : In chick chorioallantoic membrane assays, the compound demonstrated a capacity to inhibit angiogenesis and tumor growth comparable to established chemotherapeutic agents like combretastatin A-4.

Toxicity Profile

While the compound shows promising anticancer activity, its toxicity profile needs careful evaluation. Preliminary studies indicate low toxicity levels in non-cancerous cell lines, suggesting a favorable therapeutic index.

Properties

IUPAC Name

3-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-16-2-1-3-18(14-16)29(26,27)24-17-6-4-15(5-7-17)19-8-9-20(23-22-19)25-10-12-28-13-11-25/h1-9,14,24H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFECQJEGHJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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